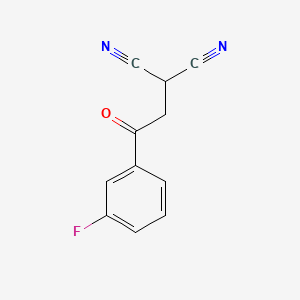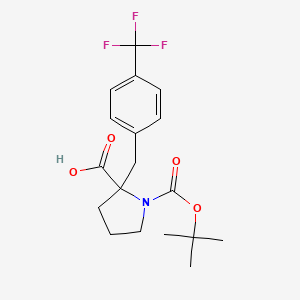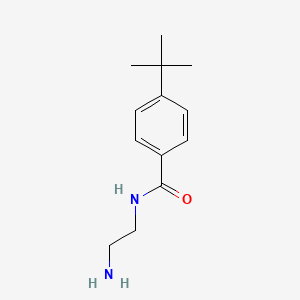![molecular formula C9H9NOS2 B12508302 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a dimethylamino group at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carboxylic acid.
Reduction: 5-(Dimethylamino)thieno[3,2-b]thiophene-2-methanol.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-donating properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is used in the development of novel materials for dye-sensitized solar cells (DSSCs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde depends on its application:
In Organic Electronics: The compound acts as an electron donor, facilitating charge transport in semiconducting materials.
In Medicinal Chemistry: It interacts with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Thiophenedicarboxaldehyde: Similar structure but lacks the dimethylamino group.
2,2’-Bithiophene-5-carboxaldehyde: Contains a bithiophene core with an aldehyde group but lacks the dimethylamino group.
Uniqueness
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group on the thieno[3,2-b]thiophene core. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H9NOS2 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
5-(dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9NOS2/c1-10(2)9-4-8-7(13-9)3-6(5-11)12-8/h3-5H,1-2H3 |
InChI-Schlüssel |
HVKRYCWKCYOKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(S1)C=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)
![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)

![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)

![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)



![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)


![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
